molecular formula C8H11NO2 B040786 2-Cyanocyclohexane-1-carboxylic acid CAS No. 115720-23-5

2-Cyanocyclohexane-1-carboxylic acid

Cat. No. B040786
CAS RN: 115720-23-5
M. Wt: 153.18 g/mol
InChI Key: RTGNUEPVEHANTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyanocyclohexane-1-carboxylic acid (CCA) is a cyclic amino acid that has gained significant attention in the field of medicinal chemistry due to its unique properties. CCA is an important intermediate in the synthesis of various bioactive compounds and is used in the pharmaceutical industry for the development of novel drugs.

Mechanism of Action

The mechanism of action of 2-Cyanocyclohexane-1-carboxylic acid is not fully understood. However, it is believed that 2-Cyanocyclohexane-1-carboxylic acid exerts its biological activities by inhibiting the activity of certain enzymes and proteins. For example, 2-Cyanocyclohexane-1-carboxylic acid has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. 2-Cyanocyclohexane-1-carboxylic acid has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-Cyanocyclohexane-1-carboxylic acid has been shown to have several biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 2-Cyanocyclohexane-1-carboxylic acid has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, 2-Cyanocyclohexane-1-carboxylic acid has been reported to have antimicrobial and antiviral activities.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Cyanocyclohexane-1-carboxylic acid in lab experiments include its easy availability, low cost, and high purity. 2-Cyanocyclohexane-1-carboxylic acid is also stable under normal laboratory conditions and can be stored for long periods of time. However, the limitations of using 2-Cyanocyclohexane-1-carboxylic acid in lab experiments include its low solubility in water and organic solvents, which can make it difficult to dissolve and handle. Additionally, 2-Cyanocyclohexane-1-carboxylic acid can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research and development of 2-Cyanocyclohexane-1-carboxylic acid. One potential direction is the synthesis of novel derivatives of 2-Cyanocyclohexane-1-carboxylic acid with improved biological activities. Another direction is the investigation of the mechanism of action of 2-Cyanocyclohexane-1-carboxylic acid and its derivatives. Additionally, the potential use of 2-Cyanocyclohexane-1-carboxylic acid and its derivatives in the treatment of various diseases, including cancer and viral infections, should be explored further. Finally, the development of new methods for the synthesis and purification of 2-Cyanocyclohexane-1-carboxylic acid and its derivatives would be of great interest to the scientific community.
Conclusion:
In conclusion, 2-Cyanocyclohexane-1-carboxylic acid is a cyclic amino acid that has gained significant attention in the field of medicinal chemistry due to its unique properties. 2-Cyanocyclohexane-1-carboxylic acid has been extensively studied for its biological activities and its potential use in drug development. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-Cyanocyclohexane-1-carboxylic acid have been discussed in this paper. Further research is needed to fully understand the potential of 2-Cyanocyclohexane-1-carboxylic acid and its derivatives in the development of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of 2-Cyanocyclohexane-1-carboxylic acid involves the reaction of cyclohexanone with malononitrile in the presence of sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by a decarboxylation reaction, resulting in the formation of 2-Cyanocyclohexane-1-carboxylic acid. The purity of 2-Cyanocyclohexane-1-carboxylic acid can be improved by recrystallization using a suitable solvent.

Scientific Research Applications

2-Cyanocyclohexane-1-carboxylic acid has been extensively studied for its biological activities and its potential use in drug development. 2-Cyanocyclohexane-1-carboxylic acid has been shown to exhibit antimicrobial, antiviral, antitumor, and anti-inflammatory activities. It has been reported to inhibit the growth of various cancer cell lines and to induce apoptosis in cancer cells. 2-Cyanocyclohexane-1-carboxylic acid has also been found to possess antiviral activity against herpes simplex virus type 1 (HSV-1) and herpes simplex virus type 2 (HSV-2).

properties

CAS RN

115720-23-5

Product Name

2-Cyanocyclohexane-1-carboxylic acid

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

2-cyanocyclohexane-1-carboxylic acid

InChI

InChI=1S/C8H11NO2/c9-5-6-3-1-2-4-7(6)8(10)11/h6-7H,1-4H2,(H,10,11)

InChI Key

RTGNUEPVEHANTN-UHFFFAOYSA-N

SMILES

C1CCC(C(C1)C#N)C(=O)O

Canonical SMILES

C1CCC(C(C1)C#N)C(=O)O

synonyms

Cyclohexanecarboxylic acid, 2-cyano- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.